molecular formula C7H4F2N2O4 B13546519 4-(Difluoromethyl)-3-nitropicolinic acid

4-(Difluoromethyl)-3-nitropicolinic acid

Cat. No.: B13546519
M. Wt: 218.11 g/mol
InChI Key: OAFPCVBQHVILKN-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-3-nitropyridine-2-carboxylic acid is a heterocyclic compound that contains a pyridine ring substituted with a difluoromethyl group, a nitro group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-3-nitropyridine-2-carboxylic acid typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the difluoromethylation of a pyridine derivative using difluorocarbene reagents. This reaction can be carried out under mild conditions, often using a base such as potassium carbonate and a solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-3-nitropyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Difluoromethyl)-3-nitropyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-3-nitropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can modulate cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-(Difluoromethyl)-pyrrole-4-carboxylic acid
  • 3-(Difluoromethyl)-1-methylpyrazoline-4-carboxylic acid

Uniqueness

4-(Difluoromethyl)-3-nitropyridine-2-carboxylic acid is unique due to the combination of the difluoromethyl, nitro, and carboxylic acid groups on a pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in a wide range of chemical reactions. Additionally, the presence of the difluoromethyl group can improve the compound’s metabolic stability and bioavailability compared to similar compounds .

Properties

Molecular Formula

C7H4F2N2O4

Molecular Weight

218.11 g/mol

IUPAC Name

4-(difluoromethyl)-3-nitropyridine-2-carboxylic acid

InChI

InChI=1S/C7H4F2N2O4/c8-6(9)3-1-2-10-4(7(12)13)5(3)11(14)15/h1-2,6H,(H,12,13)

InChI Key

OAFPCVBQHVILKN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C(F)F)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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